N-(5-METHYL-2-PYRIDYL)-N'-[3-(TRIFLUOROMETHYL)PHENYL]UREA
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Overview
Description
N-(5-METHYL-2-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a pyridyl group and a trifluoromethylphenyl group, contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-2-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 5-methyl-2-pyridylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(5-METHYL-2-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-2-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Urea derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(5-METHYL-2-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA: Lacks the methyl group on the pyridyl ring.
N-(5-METHYL-2-PYRIDYL)-N’-PHENYLUREA: Lacks the trifluoromethyl group on the phenyl ring.
N-(5-METHYL-2-PYRIDYL)-N’-[3-(CHLORO)PHENYL]UREA: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
N-(5-METHYL-2-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the combination of the methyl group on the pyridyl ring and the trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-5-6-12(18-8-9)20-13(21)19-11-4-2-3-10(7-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTWKJRZIHKQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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